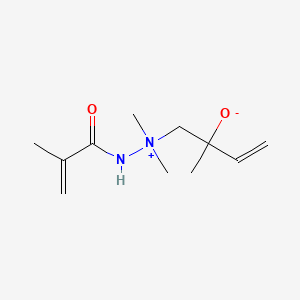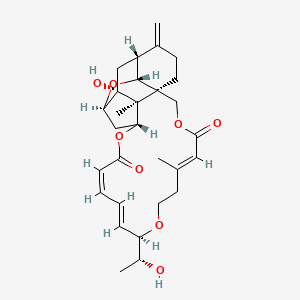
Miophytocen B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Miophytocen B is a macrocyclic trichothecene, a type of sesquiterpene metabolite. It is a non-toxic compound isolated from Baccharis coridifolia, a plant species known for producing various trichothecenes. The molecular formula of this compound is C29H38O8, and it has a molecular weight of 514.6072 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Miophytocen B involves complex organic reactions, typically starting from simpler trichothecene precursors. The synthetic route often includes steps such as cyclization, oxidation, and esterification. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advancements in biotechnological methods, such as the use of genetically modified microorganisms, are being explored to produce this compound more efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Miophytocen B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives, while reduction can yield deoxygenated products .
Aplicaciones Científicas De Investigación
Miophytocen B has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and synthesis of macrocyclic trichothecenes.
Biology: Investigated for its potential biological activities, such as antifungal and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and immunomodulatory activities.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Miophytocen B involves its interaction with cellular components, leading to various biological effects. It primarily targets cellular membranes and enzymes, disrupting their normal functions. The molecular pathways involved include inhibition of protein synthesis and induction of oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Roridin E: Another macrocyclic trichothecene with similar structural features but different biological activities.
Miophytocen A: A closely related compound with slight variations in its chemical structure.
Satratoxin H: A toxic macrocyclic trichothecene with potent biological effects
Uniqueness of Miophytocen B
Unlike other trichothecenes, it does not exhibit significant toxicity, making it a safer alternative for research and industrial applications .
Propiedades
Número CAS |
99764-48-4 |
|---|---|
Fórmula molecular |
C29H38O8 |
Peso molecular |
514.6 g/mol |
Nombre IUPAC |
(1R,2S,3R,6Z,8E,10R,14E,19R,23R,24R,26R)-1-hydroxy-10-[(1R)-1-hydroxyethyl]-2,14-dimethyl-22-methylidene-4,11,17,25-tetraoxapentacyclo[21.3.1.13,26.02,19.019,24]octacosa-6,8,14-triene-5,16-dione |
InChI |
InChI=1S/C29H38O8/c1-17-10-12-34-21(19(3)30)7-5-6-8-24(31)36-22-14-23-29(33)15-20-18(2)9-11-28(26(20)37-23,27(22,29)4)16-35-25(32)13-17/h5-8,13,19-23,26,30,33H,2,9-12,14-16H2,1,3-4H3/b7-5+,8-6-,17-13+/t19-,20-,21-,22-,23-,26-,27-,28-,29+/m1/s1 |
Clave InChI |
JNVNAJOQNUCFMY-QZANRFNGSA-N |
SMILES isomérico |
C/C/1=C\C(=O)OC[C@]23CCC(=C)[C@@H]4[C@H]2O[C@@H]5C[C@H]([C@]3([C@@]5(C4)O)C)OC(=O)/C=C\C=C\[C@@H](OCC1)[C@@H](C)O |
SMILES canónico |
CC1=CC(=O)OCC23CCC(=C)C4C2OC5CC(C3(C5(C4)O)C)OC(=O)C=CC=CC(OCC1)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


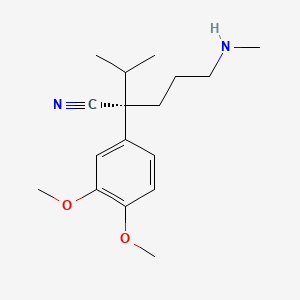
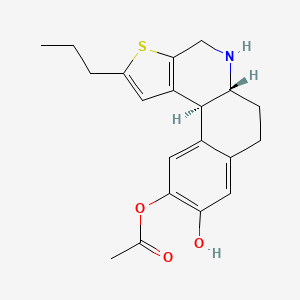
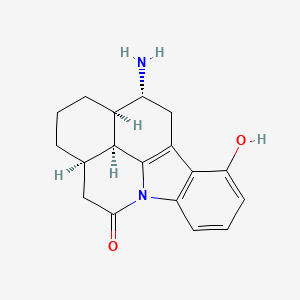
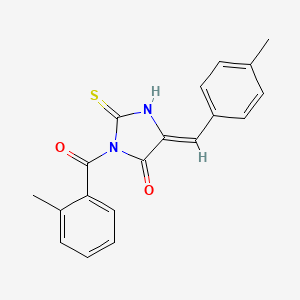
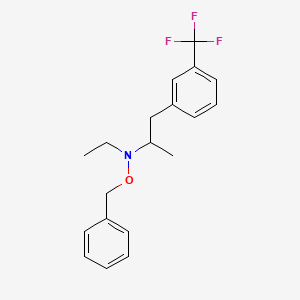
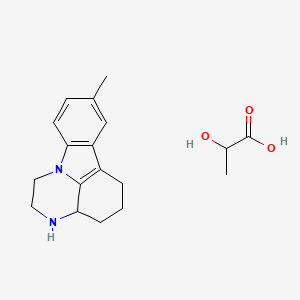
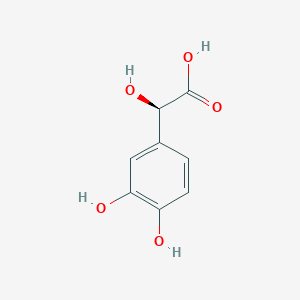
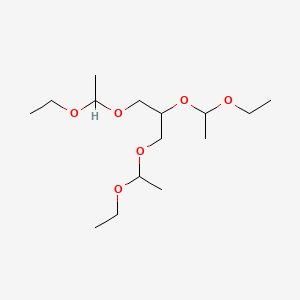
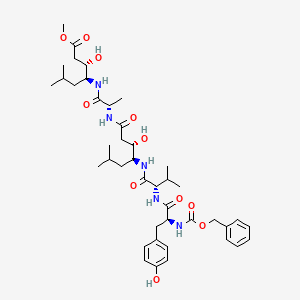
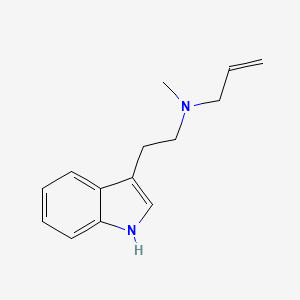
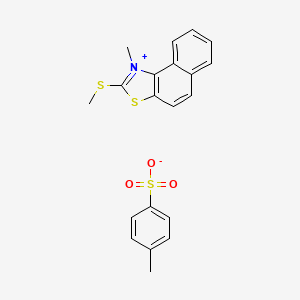
![Ethanol, 2-[2-[2-(undecyloxy)ethoxy]ethoxy]-](/img/structure/B15192067.png)
![(alpha Thienyl-4 thiazolyl-2) oxamate d'ethanolamine [French]](/img/structure/B15192071.png)
